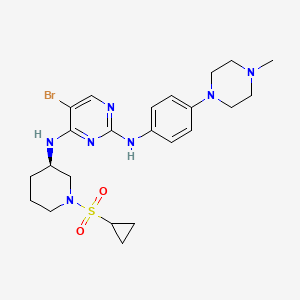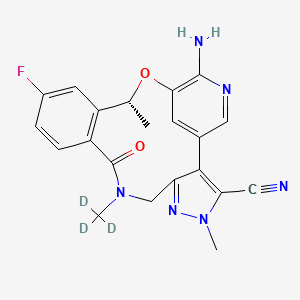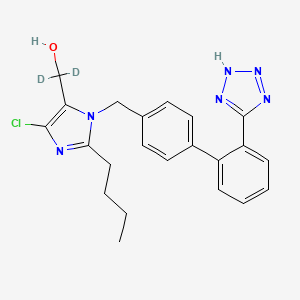
Hydrocinnamic-d5 Acid (phenyl-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocinnamic acid-d5 is a deuterated form of hydrocinnamic acid, where five hydrogen atoms are replaced with deuterium. This compound is a carboxylic acid with the molecular formula C9H5D5O2 and a molecular weight of 155.21 g/mol . It belongs to the class of phenylpropanoids and is characterized by a phenyl ring attached to a propanoic acid group.
准备方法
Hydrocinnamic acid-d5 can be synthesized through various methods. One common synthetic route involves the hydrogenation of cinnamic acid using deuterium gas. Another method includes the reduction of benzene-d5-propanol . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas under high pressure . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
化学反应分析
Hydrocinnamic acid-d5 undergoes several types of chemical reactions, including:
科学研究应用
Hydrocinnamic acid-d5 has a wide range of applications in scientific research:
作用机制
The mechanism of action of hydrocinnamic acid-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also interact with enzymes involved in the metabolism of phenylpropanoids, influencing their activity and regulation .
相似化合物的比较
Hydrocinnamic acid-d5 can be compared with other similar compounds such as:
Cinnamic acid: Unlike hydrocinnamic acid-d5, cinnamic acid has a double bond in the side chain and does not contain deuterium atoms.
Phenylpropanoic acid: This compound is similar to hydrocinnamic acid-d5 but lacks the deuterium atoms.
Hydroxycinnamic acids: Compounds like caffeic acid, ferulic acid, and p-coumaric acid have hydroxyl groups on the phenyl ring, which hydrocinnamic acid-d5 does not possess.
Hydrocinnamic acid-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and provides different physical and chemical properties compared to its non-deuterated counterparts .
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
InChI 键 |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)



![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)






